Tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate is a complex chemical compound primarily recognized as Cangrelor tetrasodium. It is classified as a direct-acting, reversible inhibitor of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is particularly significant in cardiovascular medicine, especially for patients undergoing percutaneous coronary intervention (PCI) who have not previously been treated with oral P2Y12 inhibitors. Cangrelor provides rapid antiplatelet effects due to its active form and does not require metabolic conversion, offering a swift onset and offset of action .
The synthesis of Cangrelor tetrasodium involves several intricate steps that utilize various chemical reactions to construct its complex molecular architecture. The primary method includes the phosphorylation of specific precursors, followed by chlorination and the introduction of sulfonyl groups. Key technical details include:
The detailed synthetic pathway remains proprietary but is documented in pharmaceutical literature concerning Cangrelor's development .
The molecular formula for Cangrelor tetrasodium is , indicating a highly intricate structure with multiple functional groups.
The compound features a purine base linked to a sugar moiety and multiple phosphonate groups that contribute to its pharmacological properties .
Cangrelor undergoes various chemical reactions that are critical for its function as an antiplatelet agent. Key reactions include:
The kinetics of these reactions are essential for understanding the drug's efficacy and safety profile in clinical settings .
Cangrelor exerts its pharmacological effects primarily through the inhibition of the P2Y12 receptor:
The rapid onset of action allows for immediate antiplatelet effects when administered intravenously .
These properties are critical for determining the drug's behavior in biological systems and its formulation for clinical use .
Cangrelor tetrasodium is primarily used in clinical settings as an intravenous antiplatelet agent during PCI procedures. Its rapid action makes it particularly valuable in acute settings where immediate platelet inhibition is necessary. Additionally, ongoing research explores its potential applications in other cardiovascular conditions and possibly in combination therapies with other antiplatelet or anticoagulant agents .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8